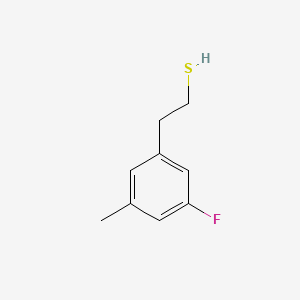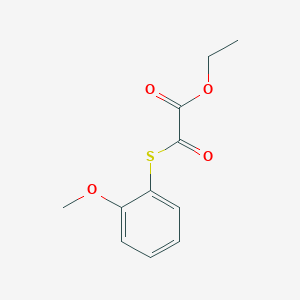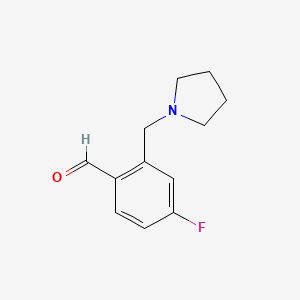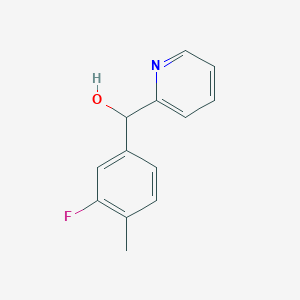
3-Fluoro-4-methylphenyl-(2-pyridyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylphenyl-(2-pyridyl)methanol is an organic compound that features a fluorinated aromatic ring and a pyridyl group connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylphenyl-(2-pyridyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde and 2-pyridylmagnesium bromide.
Grignard Reaction: The 2-pyridylmagnesium bromide is prepared by reacting 2-bromopyridine with magnesium in anhydrous ether. This Grignard reagent is then reacted with 3-fluoro-4-methylbenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate. These reactions are typically carried out in solvents such as dichloromethane or acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: The major products include 3-fluoro-4-methylphenyl-(2-pyridyl)ketone or aldehyde.
Reduction: The major products include this compound derivatives with reduced functional groups.
Substitution: The major products include substituted derivatives of this compound with various nucleophiles.
Scientific Research Applications
3-Fluoro-4-methylphenyl-(2-pyridyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenyl-(2-pyridyl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity. The pyridyl group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl-(3-pyridyl)methanol
- 3-Fluoro-4-methylphenyl-(4-pyridyl)methanol
- 3-Fluoro-4-methylphenyl-(2-thienyl)methanol
Uniqueness
3-Fluoro-4-methylphenyl-(2-pyridyl)methanol is unique due to the specific positioning of the fluorine atom and the pyridyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFDYASNJCZVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7989599.png)
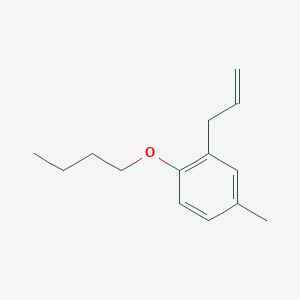
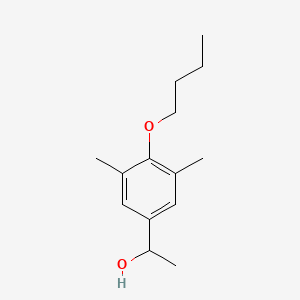
![1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7989616.png)
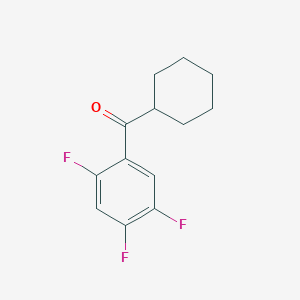
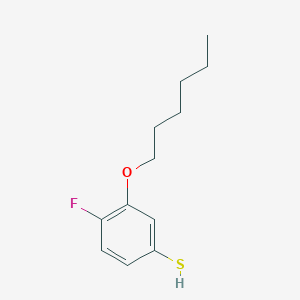
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate](/img/structure/B7989649.png)
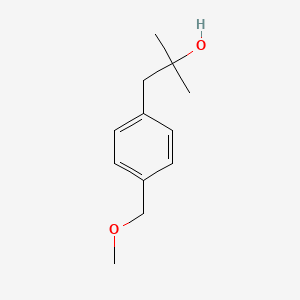
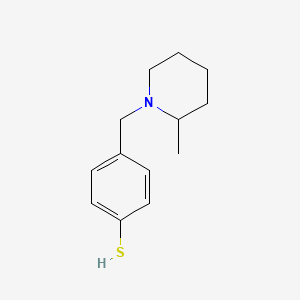
![3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol](/img/structure/B7989667.png)

